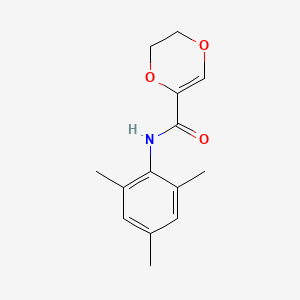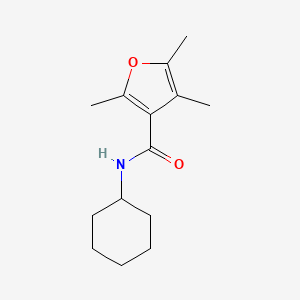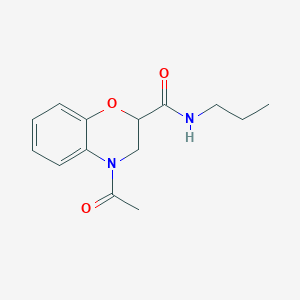
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide, also known as TMC-1, is a cyclopropane-based compound that has gained significant attention in the scientific community due to its potential use in various applications. TMC-1 has been studied extensively for its unique properties, including its ability to act as a potent inhibitor of several enzymes and its potential as a therapeutic agent.
Mechanism of Action
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide exerts its effects by binding to the active site of enzymes and inhibiting their activity. The cyclopropane ring in N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is thought to play a crucial role in its inhibitory activity, as it is able to fit into the active site of enzymes and disrupt their function.
Biochemical and Physiological Effects:
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory activity on enzymes, N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been shown to have antioxidant properties and to modulate the immune system. N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is its high potency as an enzyme inhibitor. This makes it a useful tool for studying the function of enzymes in vitro. However, N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide also has limitations, as it can be difficult to work with due to its high reactivity and toxicity. Additionally, N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide. One area of interest is the development of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide as a therapeutic agent for Alzheimer's disease and cancer. Another area of interest is the development of new synthetic methods for N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide and its potential use in other applications.
Synthesis Methods
The synthesis of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide involves the reaction of 2-methyl-2-butene with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is then treated with ammonia to produce N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide. This synthesis method has been optimized to produce high yields of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide with a high degree of purity.
Scientific Research Applications
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been the subject of numerous scientific studies due to its potential use in various applications. One of the most promising applications of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is its use as a therapeutic agent. N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the development of Alzheimer's disease. N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several cancer cell lines.
properties
IUPAC Name |
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-7(2)6-8-9(10(13)12-5)11(8,3)4/h6,8-9H,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPRKSNOFDWCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

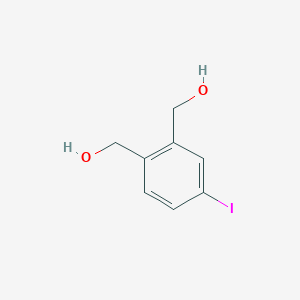



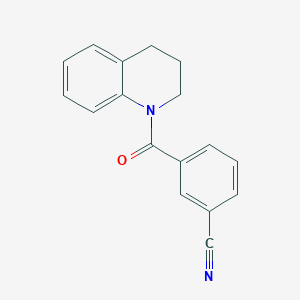
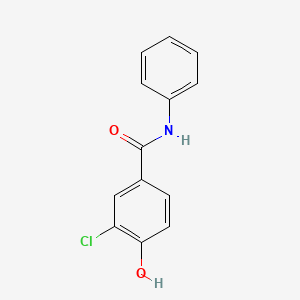
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)

![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)
